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Compound of Interest

Compound Name: 5-Methylbenzene-1,2,3-triol

Cat. No.: B1585159

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methylbenzene-1,2,3-
triol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 5-Methylbenzene-
1,2,3-triol, also known as 5-methylpyrogallol. It is intended for researchers, scientists, and drug
development professionals who require a deep understanding of the structural elucidation of
this compound through modern spectroscopic techniques. This document moves beyond a
simple data repository to explain the causality behind experimental choices and the
interpretation of the resulting spectra, grounding all claims in authoritative sources.

Introduction to 5-Methylbenzene-1,2,3-triol

5-Methylbenzene-1,2,3-triol (C7HsOs, Molar Mass: 140.14 g/mol ) is an aromatic organic
compound belonging to the pyrogallol family. Its structure consists of a benzene ring
substituted with three hydroxyl (-OH) groups at positions 1, 2, and 3, and a methyl (-CHs) group
at position 5. The strategic placement of these functional groups imparts specific chemical
properties that are of interest in various fields, including medicinal chemistry and materials
science, often related to its antioxidant and redox capabilities.

Accurate structural confirmation is the bedrock of any chemical research. The following
sections provide a detailed walkthrough of the primary spectroscopic methods used to
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characterize 5-Methylbenzene-1,2,3-triol: Nuclear Magnetic Resonance (NMR) Spectroscopy,
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen
framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can
map out the connectivity and chemical environment of each atom.

'H NMR Spectroscopy

Proton NMR (*H NMR) provides information about the number of different types of protons,
their electronic environments, and their proximity to other protons.

Experimental Protocol: A sample of 5-Methylbenzene-1,2,3-triol is dissolved in a deuterated
solvent, typically DMSO-de or CDClIs. The choice of solvent is critical; DMSO-ds is often
preferred for polyhydroxylated phenols as it can effectively solvate the compound and allows
for the observation of the exchangeable hydroxyl protons. A standard 400 or 500 MHz
spectrometer is typically sufficient for obtaining a well-resolved spectrum.

Data Interpretation and Analysis: The H NMR spectrum of 5-Methylbenzene-1,2,3-triol is
expected to show distinct signals corresponding to the aromatic protons, the methyl protons,
and the hydroxyl protons.

e Aromatic Protons (H-4, H-6): Due to the symmetrical substitution pattern, the two aromatic
protons at positions 4 and 6 are chemically equivalent. They will appear as a single signal, a
singlet, in the aromatic region (typically & 6.0-7.0 ppm). The electron-donating effects of the
three hydroxyl groups and the methyl group shield these protons, shifting them upfield
compared to benzene (0 7.34 ppm).

o Methyl Protons (-CHs): The three protons of the methyl group are equivalent and will appear
as a sharp singlet further upfield (typically 6 2.0-2.5 ppm).

e Hydroxyl Protons (-OH): The three hydroxyl protons are often observed as a broad singlet.
Their chemical shift can vary significantly (typically & 8.0-9.5 ppm in DMSO-ds) depending on
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concentration, temperature, and residual water content, due to hydrogen bonding and
chemical exchange.

Table 1: Predicted *H NMR Data for 5-Methylbenzene-1,2,3-triol

Chemical Shift (6

Multiplicity Integration Assignment
ppm)
C1-OH, C2-0OH, C3-
~8.7 (broad) s 3H
OH
~6.1 s 2H H-4, H-6
~2.1 S 3H C5-CHs

Note: These are predicted values. Actual experimental values may vary slightly.

3C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule.

Experimental Protocol: The same sample prepared for tH NMR can be used for 33C NMR
analysis. A proton-decoupled spectrum is typically acquired to simplify the spectrum, showing
each unigue carbon atom as a single line.

Data Interpretation and Analysis: Due to the molecule's symmetry, only five distinct carbon
signals are expected.

o Hydroxyl-Substituted Carbons (C-1, C-2, C-3): These carbons are deshielded by the
electronegative oxygen atoms and will appear significantly downfield. C-2 will likely be the
most deshielded. C-1 and C-3 are equivalent by symmetry.

¢ Methyl-Substituted Carbon (C-5): This carbon will also be in the aromatic region but will be
distinct from the hydroxyl-bearing carbons.

¢ Unsubstituted Aromatic Carbons (C-4, C-6): These two carbons are equivalent and will
appear as a single signal in the aromatic region, typically more upfield than the substituted
carbons.
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e Methyl Carbon (-CHs): This aliphatic carbon will be the most shielded and appear far upfield
(typically 6 15-25 ppm).

Table 2: Predicted 3C NMR Data for 5-Methylbenzene-1,2,3-triol

Chemical Shift (6 ppm) Assignment
~146 C-2

~134 C-1,C-3
~125 C-5

~108 C-4,C-6

~21 -CHs

Note: These are predicted values. Actual experimental values may vary slightly.
Molecular Structure and NMR Assignments

Caption: Structure of 5-Methylbenzene-1,2,3-triol with atom numbering.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. It works by measuring the absorption of infrared radiation, which excites molecular
vibrations.

Experimental Protocol: The IR spectrum can be obtained using several methods. For a solid
sample like 5-Methylbenzene-1,2,3-triol, the Attenuated Total Reflectance (ATR) technique is
a modern and convenient choice, requiring minimal sample preparation. Alternatively, the
traditional KBr pellet method can be used, where a small amount of the sample is ground with
potassium bromide and pressed into a transparent disk.

Data Interpretation and Analysis: The IR spectrum provides a "fingerprint" of the molecule, with
characteristic absorption bands for its key functional groups.
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e O-H Stretch: A very prominent, broad band will be observed in the region of 3200-3600 cm~1.
This broadness is a classic indicator of intermolecular hydrogen bonding between the
hydroxyl groups.

e C-H Stretch (Aromatic): A sharp absorption band will appear just above 3000 cm~1 (e.qg.,
3050-3150 cm™1), corresponding to the C-H stretching vibrations of the benzene ring.

o C-H Stretch (Aliphatic): Absorption bands corresponding to the methyl group's C-H stretching
will be found just below 3000 cm~! (e.g., 2850-2960 cm~1).

o C=C Stretch (Aromatic): One or more sharp bands of medium intensity will be present in the
1450-1600 cm~1 region, characteristic of the carbon-carbon double bond stretching within
the aromatic ring.

e C-O Stretch: A strong band in the 1200-1300 cm~1 region is indicative of the C-O stretching
of the phenol group.

Table 3: Characteristic IR Absorption Bands for 5-Methylbenzene-1,2,3-triol

Frequency Range (cm~?) Vibration Type Functional Group
3600 - 3200 (broad) O-H stretch Phenolic -OH
3150 - 3050 C-H stretch Aromatic C-H

2960 - 2850 C-H stretch Aliphatic -CHs

1600 - 1450 C=C stretch Aromatic Ring

| 1300 - 1200 | C-O stretch | Phenol C-O |

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ionized molecules. It provides the exact molecular weight and crucial information about the
molecule's structure through the analysis of its fragmentation pattern.
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Experimental Protocol: Electron lonization (El) is a common technique for volatile, thermally

stable compounds like 5-Methylbenzene-1,2,3-triol. In EI-MS, the sample is bombarded with

high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The

resulting ions are then separated by a mass analyzer.

Data Interpretation and Analysis: The mass spectrum plots the relative abundance of ions

against their m/z ratio.

e Molecular lon Peak (M*): The peak corresponding to the intact molecule minus one electron
is the molecular ion peak. For 5-Methylbenzene-1,2,3-triol (C7HsOs), this will appear at an
m/z of 140. This peak confirms the molecular weight of the compound.

o Fragmentation Pattern: The high energy of El causes the molecular ion to break apart into

smaller, stable fragment ions. The analysis of these fragments helps piece together the

molecule's structure. A common fragmentation pathway for phenols involves the loss of CO,

leading to a peak at [M-28]*. Loss of the methyl group would result in a peak at [M-15]*.

Table 4: Expected Key Fragments in the El Mass Spectrum of 5-Methylbenzene-1,2,3-triol

miz Proposed Fragment Formula
140 Molecular lon [M]* [C7H8O3]*
125 [M - CHs]* [CeHs03]*
112 [M - COJ* [CeHsO2]*

| 97 | [M - CHs - COJ* | [CsH502]* |

Proposed Fragmentation Pathway
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Caption: Proposed EI-MS fragmentation pathway for 5-Methylbenzene-1,2,3-triol.

Conclusion

The combined application of NMR, IR, and MS provides a self-validating system for the
unambiguous structural confirmation of 5-Methylbenzene-1,2,3-triol. *H and 3C NMR
establish the precise carbon-hydrogen framework and symmetry. IR spectroscopy confirms the
presence of key hydroxyl, aromatic, and aliphatic functional groups. Finally, mass spectrometry
verifies the molecular weight and offers corroborating structural evidence through predictable
fragmentation patterns. This multi-technique approach ensures the highest level of confidence
in the identity and purity of the compound, a prerequisite for any subsequent scientific
investigation or application.

« To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 5-Methylbenzene-
1,2,3-triol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585159#spectroscopic-data-nmr-ir-ms-of-5-
methylbenzene-1-2-3-triol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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